molecular formula C10H12F2N2 B2714592 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine CAS No. 2201244-39-3

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine

Cat. No.: B2714592
CAS No.: 2201244-39-3
M. Wt: 198.217
InChI Key: HWGVVUYKIYUORY-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is a chemical compound with the molecular formula C10H12F2N2. It is a type of fluorinated pyridine, which are known for their interesting and unusual physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, can be achieved through various methods. One common method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the pyridine ring and the cyclopentyl group.


Chemical Reactions Analysis

Fluoropyridines, including this compound, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring contributes to these properties .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 198.21. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel strategy for the synthesis of poly-substituted pyridines, including those with 3-fluoro substitutions, employs a tandem C-F bond cleavage protocol. This method yields high results under metal-free conditions, indicating its efficiency and environmental friendliness (Chen et al., 2010).
  • The development of 2,3,4-substituted pyridine derivatives showcases their utility as scaffolds in peptidomimetics. This synthesis explores the reactivity of different electrophiles, highlighting the versatility of pyridine derivatives in medicinal chemistry applications (Saitton et al., 2004).

Applications in Medicinal Chemistry and Biology

  • Research into the photoredox-controlled mono- and di-multifluoroarylation of C(sp3)-H bonds with aryl fluorides has opened new avenues for synthesizing α-fluoroarylated amines. These compounds have significant potential in creating bioactive molecules due to their structural diversity and functionalization capabilities (Xie et al., 2017).
  • The exploration of nitrogen ligand diversity in platinum complexes, including those involving pyridine derivatives, has implications for fluorescence applications. This research demonstrates the potential of pyridine-based compounds in creating new materials with specific optical properties (Chardon et al., 2013).

Advanced Synthetic Techniques and Material Science

  • Innovative reactions of pyridines leading to ring-fused pyridiniums highlight the synthesis of new ionic fluorophores. These compounds could serve as biomarkers, underlining the role of pyridine derivatives in both synthetic organic chemistry and diagnostic applications (Wang et al., 2018).
  • The metal-free C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines showcases a method for selectively coupling amines to pyridine rings. This technique emphasizes the synthetic utility of pyridine derivatives in constructing complex organic molecules with precise control over functional group placement (Wang et al., 2015).

Future Directions

The development of fluorinated chemicals, including 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, has been steadily increasing due to their potential applications in various fields such as agriculture and medicine . Future research may focus on exploring new synthesis methods, studying their biological activity, and developing new applications.

Properties

IUPAC Name

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-7-3-1-5-9(7)14-10-8(12)4-2-6-13-10/h2,4,6-7,9H,1,3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGVVUYKIYUORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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